molecular formula C15H28SSn B579841 (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane CAS No. 1429306-71-7

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

Cat. No.: B579841
CAS No.: 1429306-71-7
M. Wt: 359.159
InChI Key: IZLFNZXYTOTLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C15H28SSn. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a trimethylstannane group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane typically involves the stannylation of a thiophene derivative. One common method is the reaction of 5-bromo-2-(2-ethylhexyl)thiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is unique due to its trimethylstannane group, which provides distinct reactivity compared to boronic acid and zinc chloride derivatives. The stannane group offers advantages in certain coupling reactions, such as higher yields and selectivity .

Properties

IUPAC Name

[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLFNZXYTOTLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.